Methyl (4-sulfamoylphenyl)carbamate
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Overview
Description
“Methyl (4-sulfamoylphenyl)carbamate” is a chemical compound with the CAS Number: 14070-56-5 . It has a molecular weight of 230.24 .
Molecular Structure Analysis
The molecular structure of “Methyl (4-sulfamoylphenyl)carbamate” contains a total of 25 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
Carbamates, including “Methyl (4-sulfamoylphenyl)carbamate”, can undergo various chemical reactions. For instance, methyl carbamate can act as a carbamoyl donor in tin-catalyzed transcarbamoylation .Physical And Chemical Properties Analysis
“Methyl (4-sulfamoylphenyl)carbamate” is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .Scientific Research Applications
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Elimination of Carbamate Pesticides
- Field : Applied Microbiology and Biotechnology
- Application : Due to the improper use of carbamate pesticides, some non-target organisms may be harmed. Therefore, effective removal or elimination methods for carbamate pesticides are necessary .
- Method : Current effective elimination methods could be divided into four categories: physical removal, chemical reaction, biological degradation, and enzymatic degradation .
- Results : Enzymatic degradation is more promising due to its high substrate specificity and catalytic efficacy .
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Use of Carbamates in Drug Design
- Field : Medicinal Chemistry
- Application : Carbamates are preferentially used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
- Method : Carbamates are typically enzymatically more stable than the corresponding esters. They are, in general, more susceptible to hydrolysis than amides .
- Results : The use of carbamates in drug design has been shown to improve the stability of prodrugs .
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Organic Carbamates in Drug Design and Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
- Method : Carbamates are typically enzymatically more stable than the corresponding esters. They are, in general, more susceptible to hydrolysis than amides .
- Results : The use of carbamates in drug design has been shown to improve the stability of prodrugs .
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Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives
- Field : Neurochemical Research
- Application : A novel class of carbamates incorporating phenethyl or branched aliphatic chains with 6–9 carbons in their side-chain, and 4-benzenesulfonamide-carbamate moieties were synthesized and evaluated for their anticonvulsant activity, teratogenicity and carbonic anhydrase (CA) inhibition .
- Method : These carbamates were evaluated in the maximal-electroshock (MES) and 6 Hz tests in rodents .
- Results : Three of the ten newly synthesized carbamates showed anticonvulsant activity in the MES and 6 Hz tests in rodents .
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Mechanistic Insights into Carbamate Formation from CO2
- Field : Catalysis Science & Technology
- Application : Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates. Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
- Method : A detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives was conducted .
- Results : The reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
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New Chemistry for Enhanced Carbon Capture: Beyond Ammonium Carbamates
- Field : Chemical Science
- Application : Carbon capture and sequestration is necessary to tackle one of the biggest problems facing society: global climate change resulting from anthropogenic carbon dioxide (CO2) emissions. Despite this pressing need, we still rely on century-old technology—aqueous amine scrubbers to selectively remove CO2 from — emission streams .
- Method : Aqueous amine scrubbers are effective because amines react selectively with CO2 to produce carbamic acid intermediates, which rapidly react with a second equivalent of amine to produce ammonium carbamates .
- Results : The captured CO2 is then desorbed using heat and/or vacuum (temperature and/or vacuum swing), thereby regenerating free amines .
Safety And Hazards
Future Directions
The future directions for “Methyl (4-sulfamoylphenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .
properties
IUPAC Name |
methyl N-(4-sulfamoylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKTXIPRZXRJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402648 |
Source
|
Record name | Methyl (4-sulfamoylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-sulfamoylphenyl)carbamate | |
CAS RN |
14070-56-5 |
Source
|
Record name | Methyl (4-sulfamoylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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